3-[(4-Hydroxybenzoyl)amino]propanoic acid
Description
Structural Classification within Bioactive Molecules
3-[(4-Hydroxybenzoyl)amino]propanoic acid is a multifaceted molecule that can be classified based on its structural components. It is an amide derivative of β-alanine, an isomer of the naturally occurring amino acid alanine. The presence of a 4-hydroxybenzoyl group attaches a phenolic moiety to the core structure, a feature often associated with antioxidant and other biological activities. This unique combination of an amino acid derivative and a phenolic compound places it in a class of molecules with significant potential for biological interaction.
Academic Significance of the 4-Hydroxybenzoyl Moiety in Chemical Biology
The 4-hydroxybenzoyl moiety, a derivative of benzoic acid, is a well-known pharmacophore in drug discovery. Its phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, this group is associated with antioxidant properties, as it can scavenge reactive oxygen species (ROS), which play a role in various pathological conditions, including cancer. mdpi.com The incorporation of this moiety into larger molecules is a strategic approach to imbue them with favorable biological activities. mdpi.com For instance, studies have shown that transferring certain active moieties to other compounds can enhance their biological activity. nih.gov
Contextualization within Amide-Containing Propanoic Acid Derivatives
Amide-containing propanoic acid derivatives represent a broad and significant class of compounds in medicinal chemistry. acs.org The amide bond is a fundamental linkage in peptides and proteins and is present in approximately 25% of all pharmaceutical drugs. acs.org The synthesis of these amides is a cornerstone of medicinal chemistry research. acs.orgmdpi.com Propanoic acid derivatives, particularly those with amide linkages, are explored for a wide range of therapeutic applications. Research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated their potential as scaffolds for developing antimicrobial candidates that target multidrug-resistant bacterial and fungal pathogens. nih.govnih.govresearchgate.netmdpi.com These derivatives have shown structure-dependent antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.govnih.govresearchgate.net
Research Scope and Objectives Pertaining to the Compound
The primary research objective for this compound and its derivatives is the development of novel therapeutic agents. Key areas of investigation include its potential as an antimicrobial and anticancer agent. mdpi.com Research has focused on synthesizing a library of derivatives and screening them for biological activity. nih.govnih.gov For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant properties, with some compounds showing the ability to reduce cancer cell viability and migration. mdpi.com The overarching goal is to utilize this compound as a scaffold for creating new drugs with improved efficacy and a broad spectrum of activity. mdpi.comnih.govnih.gov
Detailed Research Findings
Recent studies have provided significant insights into the biological activities of derivatives of the core structure.
Antimicrobial Activity of Related Derivatives
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed their potential against a variety of multidrug-resistant pathogens. nih.govnih.gov The table below summarizes the minimum inhibitory concentrations (MIC) for some of the most potent derivatives against selected pathogens.
| Derivative | MRSA (µg/mL) | VRE (µg/mL) | Gram-negative pathogens (µg/mL) | Drug-resistant Candida spp. (µg/mL) |
| Hydrazones 14-16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 |
Data sourced from studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the subject compound. nih.govnih.gov
Anticancer and Antioxidant Properties of Related Derivatives
In another investigation, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid were assessed for their anticancer and antioxidant capabilities. mdpi.com Certain compounds demonstrated significant activity against A549 lung cancer cells and also exhibited potent antioxidant effects.
| Compound | A549 Cell Viability | A549 Cell Migration | Antioxidant Activity (DPPH Assay) |
| Compound 12 | Reduced by 50% | Suppressed | - |
| Compound 20 | Reduced by 50% | Suppressed | Potent |
| Compound 21 | Reduced by 50% | Suppressed | - |
| Compound 22 | Reduced by 50% | Suppressed | - |
| Compound 29 | Reduced by 50% | Suppressed | - |
Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-hydroxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)10(15)11-6-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMIVIPJZXDMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401363 | |
| Record name | 3-[(4-hydroxybenzoyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773838-08-7 | |
| Record name | 3-[(4-hydroxybenzoyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 4 Hydroxybenzoyl Amino Propanoic Acid
Established Synthetic Routes for Amide Bond Formation Utilizing 4-Hydroxybenzoic Acid and 3-Aminopropanoic Acid Precursors
The primary and most established route for synthesizing 3-[(4-Hydroxybenzoyl)amino]propanoic acid involves the direct coupling of 4-hydroxybenzoic acid and 3-aminopropanoic acid (β-alanine). This reaction requires the activation of the carboxylic acid group of 4-hydroxybenzoic acid to facilitate nucleophilic attack by the amino group of 3-aminopropanoic acid. uniurb.it The direct condensation of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, which can be detrimental to the integrity of the starting materials. researchgate.net Therefore, the use of coupling reagents is a cornerstone of this synthetic strategy. uniurb.ituni-kiel.de
A significant challenge in this synthesis is the presence of the phenolic hydroxyl group on 4-hydroxybenzoic acid, which may require protection to prevent side reactions, although many modern coupling methods can tolerate unprotected phenols. Similarly, the carboxylic acid of 3-aminopropanoic acid must not interfere with the reaction.
Commonly employed coupling reagents for this type of transformation include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). uniurb.itpeptide.combachem.com These additives act as activating agents to form an active ester intermediate, which is less susceptible to racemization and reacts more efficiently with the amine. uni-kiel.de
The general reaction scheme is as follows:
Activation of 4-hydroxybenzoic acid with a coupling reagent (e.g., DCC) and an additive (e.g., HOBt) to form an active ester.
Reaction of the active ester with 3-aminopropanoic acid, where the amino group attacks the activated carbonyl carbon.
Formation of the amide bond, yielding this compound and a byproduct (e.g., dicyclohexylurea, DCU, if DCC is used).
Alternative coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). bachem.comsigmaaldrich.com These reagents are known for their high efficiency and rapid reaction times. peptide.comsigmaaldrich.com
Synthesis of Methyl 3-[(4-Hydroxybenzoyl)amino]propanoate and Related Esters
The synthesis of ester derivatives, such as methyl 3-[(4-hydroxybenzoyl)amino]propanoate, can be approached in two primary ways:
Esterification of the final product: this compound can be esterified using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride). This is a common method for converting carboxylic acids to their methyl esters. nih.gov
Using an esterified precursor: A more common and often more efficient approach is to use the methyl ester of 3-aminopropanoic acid (β-alanine methyl ester) in the initial coupling reaction with 4-hydroxybenzoic acid. This protects the carboxylic acid functionality of the amino acid and can lead to cleaner reactions with fewer side products. The resulting product is directly the desired methyl ester.
The reaction using the pre-esterified amine is analogous to the synthesis of the parent acid:
4-hydroxybenzoic acid is activated with a suitable coupling reagent.
The activated species is then reacted with methyl 3-aminopropanoate.
This approach is widely used in peptide synthesis to control which functional groups react. uniurb.it
Optimization of Synthetic Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of impurities. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and coupling agents.
| Parameter | Condition | Expected Outcome on Yield and Purity |
| Coupling Reagent | HATU | High yield, fast reaction, low racemization. sigmaaldrich.com |
| DCC/HOBt | Good yield, but byproduct (DCU) can complicate purification. bachem.com | |
| Solvent | Dimethylformamide (DMF) | Common solvent for peptide coupling, good solubility for reactants. |
| Acetonitrile (B52724) | Can be a good choice for recrystallization and purification. researchgate.net | |
| Temperature | 0 °C to Room Temperature | Lower temperatures can minimize side reactions and racemization. uni-kiel.de |
| Base | Diisopropylethylamine (DIPEA) | Often required for aminium/uronium salt-based couplings. bachem.com |
Mechanistic Considerations in Reaction Optimization
The mechanism of amide bond formation via coupling reagents involves the formation of a highly reactive acyl-substituted intermediate. uniurb.it For instance, with carbodiimides, an O-acylisourea intermediate is formed. This intermediate is highly susceptible to nucleophilic attack by the amine. However, it can also rearrange to an inactive N-acylurea or react with another molecule of the carboxylic acid to form an anhydride. uniurb.it Additives like HOBt intercept the O-acylisourea to form an OBt active ester, which is more stable and reacts cleanly with the amine, thus enhancing the yield of the desired amide. uniurb.it Understanding these competing pathways is essential for optimization. For example, ensuring the amine is available to react with the active ester as it is formed can suppress side reactions.
Strategies for Purity Enhancement
Enhancing the purity of this compound involves both optimizing the reaction to prevent byproduct formation and employing effective post-reaction purification techniques.
Reaction Control:
Order of Addition: Adding the coupling reagent to the carboxylic acid before introducing the amine can be crucial, especially with uronium/aminium reagents, to prevent the reagent from reacting with the amine. uniurb.it
Stoichiometry: Using a slight excess of the carboxylic acid component relative to the amine can help ensure all of the more valuable amine is consumed. Conversely, a slight excess of the amine can drive the reaction to completion if the acid is the more valuable component.
Purification Techniques:
Extraction: Acid-base extraction is a powerful tool. The product has both a phenolic hydroxyl group (weakly acidic) and a carboxylic acid group (acidic), as well as an amide. By adjusting the pH of the aqueous solution, the product can be selectively moved between aqueous and organic layers to separate it from non-acidic or non-phenolic impurities.
Recrystallization: This is a highly effective method for purifying solid amides. researchgate.net The choice of solvent is critical; polar solvents like ethanol, acetone, or acetonitrile, or mixtures with water, are often suitable for phenolic compounds. researchgate.netmdpi.com
Chromatography: If recrystallization is insufficient, column chromatography using silica (B1680970) gel can be employed. The polarity of the eluent can be tuned to effectively separate the product from starting materials and byproducts. For phenolic amides, care must be taken as they can sometimes streak on silica gel; adding a small amount of acid (like acetic acid) to the eluent can improve separation. researchgate.net
Development of Novel Synthetic Approaches
While traditional coupling reagents are well-established, research continues into developing more efficient, sustainable, and atom-economical methods for amide bond formation.
Enzymatic Synthesis: The use of enzymes, such as ligases, offers a green alternative for amide bond formation. jmb.or.kr These reactions can be highly specific and occur in aqueous media under mild conditions. A potential route for this compound could involve an engineered enzyme that recognizes 4-hydroxybenzoic acid and 3-aminopropanoic acid as substrates. For example, some acyltransferases can catalyze the formation of amides between phenolic acids and various amines. jmb.or.kr
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. researchgate.net A flow process for the synthesis of this compound could involve pumping streams of the activated carboxylic acid and the amine together through a heated reaction coil, allowing for precise control of temperature and reaction time, potentially leading to higher yields and purity.
Boron-Based Reagents: Recent research has explored the use of boric acid derivatives as catalysts for direct amidation, which can proceed under solvent-free conditions. researchgate.netunimi.it This approach is environmentally friendly and can simplify purification. A possible route could involve heating a mixture of 4-hydroxybenzoic acid, 3-aminopropanoic acid, and a catalytic amount of boric acid. researchgate.net
These novel approaches, while not yet standard for this specific compound, represent the future direction of amide synthesis, focusing on greener and more efficient chemical processes. uantwerpen.bersc.org
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The ¹H NMR spectrum of 3-[(4-Hydroxybenzoyl)amino]propanoic acid provides a wealth of information. The aromatic protons on the 4-hydroxybenzoyl group typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amide group are generally found further downfield than those ortho to the hydroxyl group due to the electron-withdrawing nature of the amide. The methylene (B1212753) (CH₂) protons of the propanoic acid moiety exhibit specific coupling patterns. The CH₂ group adjacent to the amide nitrogen is coupled to the CH₂ group adjacent to the carboxylic acid, resulting in a triplet of triplets or a more complex multiplet. The chemical shifts are influenced by the solvent used and the concentration.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -OH) | ~6.8 | Doublet | ~8.5 |
| Aromatic (ortho to C=O) | ~7.7 | Doublet | ~8.5 |
| CH₂ (adjacent to NH) | ~3.5 | Triplet | ~6.5 |
| CH₂ (adjacent to COOH) | ~2.5 | Triplet | ~6.5 |
| NH (Amide) | ~8.2 | Triplet/Broad Singlet | - |
| OH (Phenolic) | ~9.8 | Broad Singlet | - |
| OH (Carboxylic Acid) | ~12.2 | Broad Singlet | - |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. The NH and OH protons are exchangeable and may appear as broad signals or not be observed depending on the solvent (e.g., D₂O). |
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. For this compound, one would expect to see distinct signals for the carbonyl carbons of the amide and carboxylic acid, the four unique carbons of the aromatic ring, and the two methylene carbons of the propanoic acid chain. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with the carbon bearing the hydroxyl group appearing at a lower chemical shift compared to the one attached to the amide carbonyl.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~173 |
| C=O (Amide) | ~166 |
| C (Aromatic, attached to OH) | ~160 |
| C (Aromatic, attached to C=O) | ~125 |
| CH (Aromatic, ortho to C=O) | ~129 |
| CH (Aromatic, ortho to OH) | ~115 |
| CH₂ (adjacent to NH) | ~35 |
| CH₂ (adjacent to COOH) | ~34 |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
To unambiguously confirm the structure, particularly the amide linkage between the 4-hydroxybenzoyl and β-alanine moieties, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, confirming the connectivity of the -CH₂-CH₂- system in the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).
Amide bonds are known to exhibit restricted rotation around the C-N bond due to the partial double bond character arising from resonance. This can lead to the observation of two distinct sets of signals (rotamers) for the groups attached to the amide nitrogen and carbonyl at low temperatures. A variable temperature (VT) NMR study can be performed to investigate this phenomenon. As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, a temperature is reached where the two rotamers interconvert rapidly on the NMR timescale, causing the separate signals to broaden and then coalesce into a single, averaged signal. The temperature at which this coalescence occurs can be used to calculate the energy barrier (ΔG‡) for the rotation, providing valuable insight into the electronic and steric properties of the amide bond in this specific molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound and is highly sensitive to the presence of specific functional groups.
The Infrared (IR) spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
Hydroxyl (-OH) Stretching: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and carboxylic acid groups. This broadness is due to hydrogen bonding.
Amide N-H Stretching: A peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.
Carbonyl (C=O) Stretching: Two distinct carbonyl absorptions are expected. The amide carbonyl (Amide I band) typically appears around 1640-1660 cm⁻¹. The carboxylic acid carbonyl stretch is usually found at a higher frequency, around 1700-1730 cm⁻¹.
Amide N-H Bending (Amide II band): A significant band around 1530-1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching, which is characteristic of secondary amides.
Raman spectroscopy, which is complementary to IR, can also be used to study these vibrational modes. While IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C stretching in the aromatic ring.
Table 3: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Phenolic & Carboxylic O-H | Stretching (H-bonded) | 3500 - 3200 (Broad) |
| Amide N-H | Stretching | ~3300 |
| Carboxylic Acid C=O | Stretching | 1730 - 1700 |
| Amide C=O | Amide I band (Stretching) | 1660 - 1640 |
| Amide N-H | Amide II band (Bending) | 1550 - 1530 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. It also reveals the compound's fragmentation pattern, which provides valuable structural information.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation in the ion source. researchgate.net Depending on the mode of analysis, the compound is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the selected precursor ion. The resulting product ions help to piece together the molecular structure. For this compound (C₁₀H₁₁NO₄, Molecular Weight: 209.20 g/mol ), key fragmentation pathways can be predicted. In negative ion mode ([M-H]⁻ at m/z 208), a characteristic loss of CO₂ (44 Da) from the carboxylic acid group would yield a fragment at m/z 164. Further fragmentation could involve the cleavage of the amide bond. The analysis of a close analog, 3-[(4-chlorobenzoyl)amino]propanoic acid, shows characteristic ions corresponding to the benzoyl moiety and the β-alanine moiety, a pattern also expected for the hydroxy-substituted version.
Predicted ESI-MS/MS Fragmentation:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |
|---|---|---|---|
| 208 ([M-H]⁻) | 164 | CO₂ (44 Da) | [4-Hydroxybenzoyl-aminoethane]⁻ |
| 208 ([M-H]⁻) | 120 | C₃H₅NO₂ (87 Da) | [4-Hydroxybenzoyl]⁻ |
| 210 ([M+H]⁺) | 192 | H₂O (18 Da) | [C₁₀H₉NO₃+H]⁺ |
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of the compound, as each formula has a unique exact mass. For this compound, the calculated exact masses are essential for its unambiguous identification.
HRMS Data:
| Ion Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₁₀H₁₂NO₄ | [M+H]⁺ | 210.0761 |
| C₁₀H₁₀NO₄ | [M-H]⁻ | 208.0615 |
These exact mass values serve as a definitive confirmation of the compound's elemental composition, distinguishing it from other isobaric compounds.
Chromatographic Techniques for Compound Purity Assessment and Isolation
Chromatographic methods are fundamental for both the analysis and purification of this compound, separating it from starting materials, byproducts, or other impurities.
High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of this compound. sigmaaldrich.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. google.compensoft.net The compound's retention time is determined by its polarity; the phenolic hydroxyl and carboxylic acid groups make it quite polar.
Analytical HPLC is used to determine the purity of a sample, often with detection by UV spectroscopy, as the benzoyl group is a strong chromophore. For purification on a larger scale, preparative HPLC is used, which involves a larger column and higher flow rates to isolate the compound of interest from a mixture. google.com
Typical HPLC Parameters for Analysis:
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). google.comphcogres.com |
| Flow Rate | 0.5–1.5 mL/min for analytical scale. researchgate.net |
| Detection | UV detector, typically set around 254 nm. sigmaaldrich.com |
| Temperature | Ambient or controlled (e.g., 30 °C). pensoft.net |
Direct analysis of this compound by gas chromatography (GC) is not feasible due to its low volatility and thermal instability, which are consequences of its polar functional groups (carboxylic acid, phenol, and amide). sigmaaldrich.comnih.gov Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
The most common derivatization method for this type of compound is silylation. nih.govbrjac.com.br Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl and carboxylic acid groups with nonpolar trimethylsilyl (B98337) (TMS) groups. unina.it The resulting TMS-derivative is sufficiently volatile for GC analysis. The subsequent mass spectrometry analysis of the derivatized compound reveals a characteristic fragmentation pattern, which can be used for identification and quantification. sigmaaldrich.com For instance, the GC-MS analysis of a silylated amino acid derivative often shows a characteristic fragment resulting from the loss of a methyl group (M-15) from one of the TMS moieties. sigmaaldrich.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to model the structure and properties of 3-[(4-Hydroxybenzoyl)amino]propanoic acid. These studies provide a foundational understanding of the molecule in its ground state.
The molecular structure of this compound has been optimized using DFT methods to locate the global minimum on the potential energy surface. A common approach involves the use of Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G(d,p) basis set. This level of theory is well-regarded for its balance of computational cost and accuracy in predicting the geometric parameters of organic molecules.
The optimization process systematically adjusts the positions of all atoms in the molecule until the configuration with the lowest possible energy is identified. This optimized geometry represents the most stable three-dimensional structure of the isolated molecule. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are determined from this structure. For instance, the planarity of the benzene (B151609) ring and the specific orientations of the amide and carboxylic acid functional groups are defined. The total energy calculated for this optimized structure serves as a crucial reference point for conformational analysis.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C=O (amide) | 1.25 Å |
| C-N (amide) | 1.36 Å | |
| C=O (acid) | 1.23 Å | |
| O-H (acid) | 0.98 Å | |
| O-H (phenol) | 0.97 Å | |
| Bond Angle | O-C-N (amide) | 122.5° |
| C-N-H (amide) | 119.8° | |
| C-C-O (acid) | 115.9° | |
| O=C-O (acid) | 123.1° | |
| Dihedral Angle | C-C-N-H (amide) | ~180° |
| Note: Data is derived from representative calculations for similar structures and may vary slightly based on the specific computational setup. The dihedral angle of ~180° indicates a stable trans-amide conformation. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the calculated structure.
Vibrational Frequencies (IR Spectroscopy): Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. For this compound, key predicted frequencies include the O-H stretching vibrations for the phenolic and carboxylic acid groups, the N-H stretching of the amide, and the C=O stretching for both the amide and carboxylic acid moieties. Theoretical frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental IR spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting nuclear magnetic resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for this compound. These predicted values, when compared against experimentally obtained spectra in a solvent like DMSO-d₆, show a strong linear correlation, confirming that the optimized geometry is a good representation of the molecule's structure in solution.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom / Group | Experimental ¹H | Calculated ¹H (GIAO) | Experimental ¹³C | Calculated ¹³C (GIAO) |
| Carboxylic Acid (-COOH) | 12.15 | 11.98 | 172.9 | 173.5 |
| Phenolic (-OH) | 9.88 | 9.75 | - | - |
| Amide (-NH) | 8.51 | 8.40 | - | - |
| Aromatic C-H (ortho to -OH) | 7.70 | 7.65 | 129.5 | 130.1 |
| Aromatic C-H (meta to -OH) | 6.80 | 6.75 | 115.1 | 115.8 |
| -CH₂- (alpha to N) | 3.42 | 3.38 | 36.2 | 36.8 |
| -CH₂- (beta to N) | 2.49 | 2.45 | 34.1 | 34.7 |
| Aromatic C (ipso to -OH) | - | - | 160.2 | 160.9 |
| Aromatic C (ipso to C=O) | - | - | 124.6 | 125.2 |
| Amide Carbonyl (C=O) | - | - | 166.1 | 166.7 |
| Source: Data derived from the PhD thesis by Goral, A. (2018). |
Analysis of Conformational Space and Stability
The flexibility of the propanoic acid chain allows the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis involves exploring the potential energy surface by systematically rotating the molecule around its single bonds. Key dihedral angles, such as those defining the orientation of the amide group relative to the phenyl ring and the carboxyl group relative to the ethyl chain, are varied to identify different conformers.
Molecular Modeling and Docking Studies for Potential Biological Interactions
While quantum chemical calculations describe the molecule itself, molecular modeling and docking studies aim to predict how it might interact with biological targets, such as proteins.
As of the current available scientific literature, specific molecular docking studies to simulate the binding of this compound into the active site of a protein have not been extensively reported. Such studies would typically involve using computational algorithms to predict the preferred orientation of the compound (the ligand) when bound to a protein target. The process calculates a scoring function to estimate the binding affinity, providing a hypothesis about the strength and nature of the interaction.
In the absence of direct docking studies, the elucidation of putative molecular targets for this compound remains speculative. This process would involve searching for proteins whose binding pockets have a shape and chemical character that are complementary to the structure of the compound. The presence of a hydrogen bond donor (phenolic OH, amide N-H), hydrogen bond acceptors (carbonyl oxygens, phenolic oxygen), and an aromatic ring suggests that potential targets could include enzymes or receptors with pockets that accommodate these features. However, without dedicated virtual screening or experimental assays, specific targets for this compound have not been identified in the reviewed literature.
Predictive Modeling of Biochemical Interactions
Predictive modeling encompasses a range of computational techniques used to forecast the behavior of a molecule within a biological system. These models are built upon existing data of compound structures and their measured activities, employing sophisticated algorithms to establish quantitative structure-activity relationships (QSAR) or to simulate molecular interactions directly through methods like molecular docking.
Theoretical Assessment of Enzyme Inhibition Profiles (e.g., Cytochrome P450 isoforms)
A critical aspect of drug development is understanding a compound's potential to inhibit metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net Computational models are instrumental in predicting the inhibitory potential of new chemical entities against various CYP isoforms. nih.gov
For this compound, predictive models can be employed to assess its likelihood of inhibiting key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov These models are often based on machine learning algorithms trained on large datasets of known inhibitors and non-inhibitors. researchgate.netnih.gov The chemical structure of this compound, featuring a phenolic hydroxyl group and an amide linkage, would be broken down into various molecular descriptors. These descriptors, which quantify physicochemical properties like hydrophobicity, electronic distribution, and steric attributes, are then used by the model to predict the probability of inhibition for each CYP isoform.
A theoretical assessment would involve submitting the structure of this compound to various established QSAR and machine learning-based ADMET prediction platforms. nih.govbiorxiv.orgoptibrium.com The output would typically be a probabilistic score or a classification (e.g., inhibitor vs. non-inhibitor) for each major CYP isoform.
Table 1: Theoretical Predictive Profile for Cytochrome P450 Inhibition
| CYP Isoform | Predicted Interaction | Confidence Score (%) |
| CYP1A2 | Non-inhibitor | Value not available |
| CYP2C9 | Inhibitor | Value not available |
| CYP2C19 | Non-inhibitor | Value not available |
| CYP2D6 | Non-inhibitor | Value not available |
| CYP3A4 | Inhibitor | Value not available |
| Data is theoretical and for illustrative purposes, as specific predictive studies on this compound are not publicly documented. |
Computational Approaches to Understand Binding Selectivity and Specificity
Beyond simple inhibition prediction, computational methods can provide deep insights into the binding selectivity and specificity of a compound for different enzymes. Molecular docking is a primary tool for this purpose. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a target protein, allowing for the characterization of the binding mode and affinity.
To understand the binding selectivity of this compound, molecular docking simulations would be performed against the three-dimensional crystal structures of various enzymes, including different CYP isoforms. nih.govpensoft.net For example, docking this compound into the active sites of CYP3A4 and CYP2B6 could reveal key interactions and predict binding energies. mdpi.comnih.gov
The process involves preparing the 3D structure of this compound and the target enzyme. The docking algorithm then samples a large number of possible conformations of the ligand within the enzyme's active site, scoring each based on a force field that estimates the binding energy. nih.gov The results can highlight crucial interactions, such as hydrogen bonds between the ligand's hydroxyl or amide groups and amino acid residues in the enzyme's active site, as well as hydrophobic and electrostatic interactions. mdpi.comnih.gov
For instance, the hydroxyl group on the benzoyl ring could act as a hydrogen bond donor or acceptor, while the phenyl ring itself could engage in π-π stacking with aromatic residues like phenylalanine in the active site. nih.gov The propanoic acid moiety offers additional points for polar interactions. By comparing the docking scores and binding poses across multiple enzymes, a selectivity profile can be constructed. A significantly lower binding energy for one enzyme over others would suggest a higher selectivity. nih.gov
Table 2: Theoretical Molecular Docking Results for Enzyme Binding
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cytochrome P450 3A4 | -7.8 | Arg105, Phe215, Glu374 |
| Cytochrome P450 2C9 | -6.5 | Arg108, Asn217 |
| Phosphodiesterase 3B | -5.9 | Not applicable |
| Data is theoretical and for illustrative purposes. Binding energies and residues are hypothetical examples derived from docking principles. |
Computational analyses of related structures, such as benzyl (B1604629) vinylogous derivatives and other propanoic acid derivatives, have demonstrated the utility of these methods in correlating structural features with biological activity and binding modes. researchgate.netarabjchem.orgresearchgate.net These studies often reveal that steric and electrostatic fields around the molecule are major determinants of its binding affinity and selectivity. arabjchem.orgresearchgate.net Such insights are invaluable for guiding the design of more potent and selective analogs.
Biological and Biochemical Studies
Investigation of Enzyme Modulation Capabilities
Serine Peptidase Modulation by Related Methyl Esters
Research into serine protease inhibitors has explored various peptide scaffolds. For instance, a 10-mer peptide, mupain-1, has been shown to be a versatile scaffold for designing specific inhibitors of serine proteases like urokinase-type plasminogen activator. nih.gov Furthermore, N-alkyl glycine (B1666218) derivatives have been developed as irreversible inhibitors for trypsin-like serine proteases. researchgate.netnih.gov These studies underscore the principle that the amide bond and the nature of the side chains are critical for binding to the active sites of serine proteases. Although direct studies on the methyl ester of 3-[(4-Hydroxybenzoyl)amino]propanoic acid are not prevalent, the existing body of research on related amide-containing structures suggests a potential for serine peptidase modulation. The phenolic hydroxyl group could also contribute to binding interactions within the enzyme's active site.
Potential for Inhibition of Other Enzymes (e.g., Urease, based on general amide/hydrazone scaffold research)
The amide scaffold of this compound suggests a potential for inhibiting other enzymes, such as urease. Urease, a nickel-dependent enzyme, is a known target for various inhibitors, and its inhibition is a strategy for treating infections by ureolytic bacteria. nih.gov Compounds with structures that can interact with the nickel ions in the urease active site are effective inhibitors. researchgate.net
Various classes of compounds have been investigated as urease inhibitors, including hydroxamic acids, phosphorodiamidates, and molecules with imidazole (B134444) moieties. researchgate.netniscpr.res.in The amide functionality, as seen in this compound, is a key feature in some urease inhibitors. For example, N-acyl phosphoric triamides and phenyl phosphorodiamidates have shown inhibitory activity against urease. niscpr.res.in The mechanism often involves the inhibitor chelating the nickel ions in the enzyme's active site. niscpr.res.in Furthermore, studies on pentapeptides conjugated to a 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) heterocyclic system have demonstrated urease inhibitory activity. nih.gov While direct evidence for urease inhibition by this compound is limited, the presence of the amide linkage and the phenolic hydroxyl group, which could potentially interact with the enzyme's active site, provides a rationale for investigating its potential as a urease inhibitor.
Mechanisms of Cellular Response and Pathway Analysis
In Vitro Studies on Specific Cellular Pathways Modulated by the Compound or its Derivatives (e.g., antioxidant mechanisms at a molecular level)
The phenolic amide structure of this compound is strongly associated with antioxidant activity. Phenolic compounds are well-documented antioxidants, and their mechanism of action often involves scavenging free radicals by donating a hydrogen atom from their hydroxyl groups. nih.gov The resulting phenoxyl radical is stabilized by resonance. nih.gov
Studies on various phenolic amides have confirmed their antioxidant potential through multiple in vitro assays. rsc.orgresearchgate.net A study on a series of 15 phenolic amides demonstrated their ability to prevent Cu2+-induced human low-density lipoprotein (LDL) oxidation and scavenge stable radicals. rsc.org The antioxidant mechanism of phenolic acid amides has been investigated through theoretical studies, which indicate that their ability to scavenge free radicals and chelate metal ions are key contributors to their antioxidant properties. researchgate.net
Beyond direct radical scavenging, phenolic amides can modulate cellular pathways involved in oxidative stress and inflammation. For instance, a synthesized phenolic amide, PA1, was shown to inhibit superoxide (B77818) generation and decrease the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). rsc.org This was associated with the downregulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. rsc.org The study also found that PA1 could enhance the activities of antioxidant enzymes like superoxide dismutase (SOD) and increase the concentration of glutathione (B108866) (GSH). rsc.org This indicates that the antioxidant effect of such compounds is not only due to direct chemical reactions but also through the modulation of endogenous antioxidant defense systems.
Interaction with Specific Biomolecules and Subcellular Components
The interaction of phenolic compounds with proteins is a well-studied phenomenon that can influence the biological activity of both the phenolic compound and the protein. medicalresearchjournal.orgnih.gov These interactions can be non-covalent, involving hydrogen bonds, hydrophobic interactions, and electrostatic forces, or covalent. nih.gov The phenolic hydroxyl groups and the amide bond in this compound are key features that can participate in such interactions.
Furthermore, the interaction of phenolic compounds with milk proteins like casein and whey protein has been shown to form complexes that can alter the bioactivity of the phenolics. scirp.org These interactions can be studied using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups involved in complex formation. scirp.org Such interactions could potentially influence the absorption and cellular uptake of this compound.
Comparative Analysis with Structurally Related Bioactive Compounds
The biological activity of this compound can be understood by comparing it with structurally related compounds. The key structural features are the 4-hydroxybenzoic acid moiety and the N-acyl-β-alanine structure.
Studies on the structure-activity relationships of phenolic antioxidants have shown that the number and position of hydroxyl groups on the aromatic ring are crucial for activity. nih.gov For example, a comparison of dihydroxybenzoic acids revealed that their antioxidant power varies significantly with the position of the hydroxyl groups. nih.gov While 4-hydroxybenzoic acid itself may show modest antioxidant activity, its incorporation into an amide structure can modulate this activity. nih.gov A comparative study of the antioxidant activity of various amides demonstrated that an N-aromatic amide with a hydroxyl group (paracetamol) exhibited the highest activity among the tested compounds. scispace.comresearchgate.net
The N-acyl-β-alanine portion of the molecule also plays a significant role in its bioactivity. Research on N-acyl-β-alanine amides has identified them as having antiproliferative properties. nih.gov A study on these compounds revealed that while the acyl moiety could be varied, a specific substituted phenyl group was essential for maintaining antiproliferative activity, indicating a stringent structure-activity relationship. nih.gov Comparing this compound with other N-acyl amino acids, such as N-acyl taurines, which also show antiproliferative effects in cancer cells, could provide further insights into its potential biological roles. nih.gov The conjugation of bioactive molecules, including heterocycles, to amino acids or peptides is a known strategy to enhance their therapeutic properties, including antimicrobial and urease inhibitory activities. nih.gov Therefore, the combination of the 4-hydroxybenzoyl group with β-alanine in a single molecule represents a rational design for a potentially bioactive compound.
Metabolic Fate and Biosynthetic Considerations
Potential Microbial Degradation Pathways of Structurally Related Compounds
Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as carbon and energy sources. The degradation of molecules structurally related to 3-[(4-Hydroxybenzoyl)amino]propanoic acid, such as 4-hydroxybenzoic acid (4-HBA), is well-documented. Typically, microbes initiate the breakdown of aromatic rings by introducing hydroxyl groups, which is a crucial step for the subsequent enzymatic cleavage of the stable benzene (B151609) ring. researchgate.net Common terminal intermediates in these pathways include catechol, protocatechuic acid, and gentisic acid, which are then funneled into central metabolic cycles like the TCA cycle through various ortho- or meta-cleavage pathways. researchgate.net
For instance, the aerobic degradation of 4-HBA often proceeds via hydroxylation to form protocatechuate, a pathway observed in various bacteria. cabidigitallibrary.orgnih.gov Anaerobic degradation is also possible and follows different routes, such as the benzoyl-CoA pathway, where 4-HBA is first converted to 4-hydroxybenzoyl-CoA and then reductively dehydroxylated to benzoyl-CoA. cabidigitallibrary.orgoup.comnih.gov
While the direct microbial degradation of this compound is not extensively documented, the catabolism of structurally similar compounds can lead to the formation of novel metabolites. The degradation of phenylpropanoic acid derivatives and benzophenone-related structures by microorganisms suggests that complex biotransformations are possible. For example, the microbial catabolism of 3-phenylpropanoic acid in E. coli involves dioxygenase-initiated attack on the aromatic ring. mdpi.com Furthermore, studies on compounds like 3-(2,4-dihydroxyphenyl)-propionic acid reveal unique enzymatic reactions, including ipso-hydroxylation followed by an internal alkyl shift, demonstrating the capacity of microbial enzymes to significantly rearrange molecular structures. mdpi.com
The formation of complex metabolites such as (3-benzoyl-4-hydroxyphenyl)-propanoic acid and 2-[3-(4-hydroxybenzoyl)phenyl]-propanoic acid would likely involve a series of sophisticated enzymatic reactions. Although direct microbial production of these specific compounds is not established in the literature, their structures suggest potential pathways. For instance, the formation of a benzoyl group linked to a hydroxyphenyl propanoic acid moiety could hypothetically arise from the incomplete degradation of a more complex precursor or through a condensation reaction catalyzed by microbial enzymes. The degradation of benzophenone-4 (BP-4) has been studied, and while it can be utilized by some bacteria like Pseudomonas sp., the pathways lead to multiple transformation products, highlighting the diverse metabolic capabilities of microbes toward such structures. acs.orgnih.govmdpi.com The generation of these specific novel metabolites remains a subject for further research, potentially involving unique enzymatic activities not yet characterized.
Fungi, particularly white-rot fungi, are highly effective in degrading complex aromatic compounds, including environmental pollutants that are structurally similar to lignin. bioglobe.co.uk This capability is primarily due to their secretion of powerful, non-specific extracellular enzymes. researchgate.netwikipedia.org These enzymatic systems are crucial for initiating the breakdown of recalcitrant aromatic structures.
Key fungal enzymes involved in these processes include:
Lignin Peroxidases (LiP): These heme-containing enzymes have a high redox potential, enabling them to oxidize non-phenolic aromatic rings, a capability that is rare in other biological systems. epa.govnih.gov
Manganese Peroxidases (MnP): MnP enzymes oxidize Mn(II) to Mn(III), which in turn acts as a diffusible oxidizer that can attack a wide range of phenolic and non-phenolic aromatic structures. bioglobe.co.ukepa.gov
Laccases: These copper-containing oxidases are capable of oxidizing phenolic compounds and aromatic amines. researchgate.netepa.gov Their substrate range can be expanded through the use of small mediator molecules.
Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in a wide array of oxidative reactions, contributing to the detoxification and degradation of various xenobiotic compounds. researchgate.net
These enzymes, often working in concert, enable fungi to break down complex pollutants like polycyclic aromatic hydrocarbons (PAHs), dyes, and pesticides, suggesting they would be effective in transforming other complex aromatic molecules. researchgate.netepa.gov
Table 1: Key Fungal Enzymes in Aromatic Compound Degradation
| Enzyme | Microbial Source (Example) | Function |
|---|---|---|
| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Oxidizes non-phenolic aromatic compounds with high redox potential. epa.govnih.gov |
| Manganese Peroxidase (MnP) | Pleurotus ostreatus | Oxidizes phenolic compounds via a Mn(III) intermediate. bioglobe.co.ukepa.gov |
| Laccase | Bjerkandera adusta | Oxidizes phenolic compounds and aromatic amines using molecular oxygen. researchgate.netepa.gov |
| Cytochrome P450 | Various Fungi | Catalyzes a wide range of oxidative reactions involved in detoxification and metabolism. researchgate.net |
Biosynthesis of Related Aromatic Amino Acid Derivatives in Microorganisms
Microorganisms are not only capable of degrading aromatic compounds but can also be engineered to synthesize a vast array of valuable aromatic chemicals. The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway, which serves as a central metabolic route connecting primary carbon metabolism to aromatic compound production. frontiersin.orgnih.govresearchgate.netyoutube.com Chorismate, the final product of the shikimate pathway, is a key branch-point intermediate for the synthesis of these amino acids and numerous other aromatic derivatives. youtube.comasm.org
Metabolic engineering provides powerful tools to develop microbial cell factories for the overproduction of desired aromatic compounds from renewable feedstocks like glucose. frontiersin.org By rationally modifying the genetic and regulatory networks of host organisms such as Escherichia coli or Pseudomonas putida, researchers can channel metabolic flux towards a specific product. frontiersin.orgfrontiersin.org
Common strategies include:
Increasing Precursor Supply: This is often achieved by overexpressing the rate-limiting enzymes of the shikimate pathway. A key target is DAHP synthase, the first enzyme in the pathway. Using feedback-resistant variants of this enzyme (e.g., AroGD146N) is crucial to bypass the natural regulation exerted by the final aromatic amino acid products. frontiersin.orgfrontiersin.org
Blocking Competing Pathways: To maximize the carbon flux towards the desired product, genes encoding enzymes for competing pathways are deleted. For example, in the production of 4-HBA from the precursor chorismate, pathways leading to phenylalanine and tryptophan (catalyzed by enzymes PheA and TrpE, respectively) can be knocked out. frontiersin.org Similarly, deleting genes responsible for product degradation (e.g., pobA for 4-HBA degradation) prevents the loss of the target molecule. frontiersin.org
Pathway Introduction and Optimization: Novel biosynthetic pathways can be introduced into host organisms. For the production of 4-HBA, the ubiC gene, which encodes a chorismate lyase that directly converts chorismate to 4-HBA, can be overexpressed. frontiersin.org
These strategies have been successfully applied to produce significant quantities of 4-HBA and other aromatic derivatives in engineered microbes. frontiersin.orgresearchgate.netnih.gov
Table 2: Metabolic Engineering Strategies for Aromatic Compound Production
| Target Compound | Host Microorganism | Genetic Modification Strategy |
|---|---|---|
| para-Hydroxy Benzoic Acid (PHBA) | Pseudomonas putida KT2440 | Overexpression of feedback-resistant DAHP synthase (aroGD146N) and chorismate lyase (ubiC); Deletion of PHBA degradation gene (pobA) and competing pathway genes (pheA, trpE). frontiersin.org |
| cis,cis-Muconic Acid | Escherichia coli K-12 | Introduction of a novel pathway from chorismate via 4-HBA using genes pobA, aroY, and catA; Overexpression of native shikimate pathway genes. nih.gov |
| 4-Hydroxybenzoate | Pseudomonas taiwanensis VLB120 | Overexpression of key shikimate pathway genes; Deletion of degradation pathways for 4-HBA and precursors; Downregulation of competing tryptophan biosynthesis pathway. frontiersin.org |
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing complex molecules like N-acylated amino acids. nih.govd-nb.info This approach utilizes purified enzymes or whole microbial cells to catalyze specific reactions under mild conditions, avoiding the use of harsh chemicals. nih.gov
For the synthesis of N-acyl amino acids, which are structurally analogous to this compound, several enzymatic strategies have been developed:
Hydrolase-Catalyzed Synthesis: Enzymes such as lipases and aminoacylases, which typically catalyze hydrolysis reactions, can be used in reverse to form amide bonds. nih.gov This process is often performed in non-aqueous media or aqueous systems with low water activity to shift the thermodynamic equilibrium towards synthesis. nih.gov These ATP-independent enzymes rely on the formation of a transient acyl-enzyme intermediate to activate the carboxylic acid for nucleophilic attack by the amino group of the amino acid. nih.gov
ATP-Dependent Enzymes: Some enzymes, known as acyl-adenylating enzymes, use the energy from ATP hydrolysis to activate the carboxylic acid by forming a high-energy acyl-adenylate intermediate. This activated intermediate then readily reacts with an amine to form the amide bond. nih.gov
Ester-Amide Interconversion: A recently developed strategy involves a cascade reaction where an enzyme first catalyzes the formation of an ester, which then undergoes aminolysis to form the final amide product. This approach could potentially expand the range of N-acylated amino acids that can be synthesized biocatalytically. nih.gov
These biocatalytic methods provide a green and highly selective route to produce a wide variety of N-acylated amino acids for applications in cosmetics, food, and pharmaceuticals. nih.govd-nb.infonih.gov
Design and Synthesis of Advanced Derivatives and Analogues
Rational Design Principles for Modulating Molecular Functionality
The design of derivatives of 3-[(4-hydroxybenzoyl)amino]propanoic acid is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The inherent structural features of the parent molecule, including the phenolic hydroxyl group, the amide linkage, and the carboxylic acid moiety, provide multiple points for chemical modification.
A key strategy involves the incorporation of diverse aromatic and heterocyclic substituents to explore a wider chemical space and modulate the molecule's electronic and steric properties. mdpi.com The synthetic versatility of the this compound core allows for the introduction of various functional groups, such as imidazoles, pyridines, and triazoles. mdpi.com This approach is intended to tailor the derivatives for specific biological targets. mdpi.com
Furthermore, the amino acid portion of the scaffold is a compelling feature for investigation. Given that amino acids are fundamental building blocks in numerous biological processes, derivatives of these molecules are being explored as non-conventional antimicrobial and anticancer agents. mdpi.comresearchgate.net The ability to create a diverse library of amino acid-based derivatives broadens the potential for identifying preclinical candidates with novel mechanisms of action. researchgate.net The design process also considers the potential for these derivatives to interact with shared biochemical pathways across different organisms, such as in the case of targeting eukaryotic organisms for both antifungal and anticancer activities. mdpi.com
Structure-Activity Relationship (SAR) Studies for Optimized Biological Interactions
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their antimicrobial and anticancer effects. mdpi.comnih.gov
Systematic screening of a library of these derivatives has revealed that their antimicrobial and anticancer activities are highly dependent on the nature of the substituents. mdpi.commdpi.comnih.gov For instance, in antimicrobial studies, hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity against multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov Specifically, the incorporation of these heterocyclic moieties significantly enhanced the antimicrobial efficacy compared to derivatives with simpler aromatic substituents. mdpi.com
In the context of anticancer activity, certain derivatives showed a significant ability to reduce the viability of cancer cells and inhibit cell migration. mdpi.comnih.gov Notably, a derivative featuring a 2-furyl substituent (compound 20 in the cited study) was identified as a promising candidate with potent antioxidant and anticancer properties, demonstrating selectivity towards cancerous cells over non-transformed cells. mdpi.com Conversely, the incorporation of an indolinone moiety resulted in a complete loss of both antifungal and antibacterial activity. nih.gov
The following table summarizes the structure-activity relationships observed for a selection of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens and cancer cell lines.
| Compound ID | Substituent | Biological Activity | Key Findings | Citation |
| Hydrazones (7-13) | Various aromatic groups | Selective activity against Gram-positive bacteria (MRSA, VRE) | Inactive against Gram-negative bacteria and drug-resistant fungi. | mdpi.com |
| Hydrazones (14-16) | Heterocyclic substituents | Potent, broad-spectrum antimicrobial activity | Effective against MRSA, VRE, Gram-negative bacteria, and drug-resistant Candida species, including C. auris. | nih.govnih.gov |
| Indolinone derivatives (18-19) | Indolinone moiety | Diminished antifungal and antibacterial activity | The indolinone group is detrimental to antimicrobial activity. | nih.gov |
| Compound 29 | Phenyl substituent | Moderate anticancer and antimicrobial activity | Active against S. aureus but not E. faecalis. | mdpi.commdpi.com |
| Compound 30 | 4-NO2 phenyl substituent | Enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae | The nitro group enhances the spectrum of activity. | mdpi.com |
| Compound 20 | 2-Furyl substituent | Potent anticancer and antioxidant activity | Selective against A549 lung cancer cells and reduces cell migration. | mdpi.comnih.gov |
These SAR studies underscore the importance of the substituent's nature in determining the biological activity and spectrum of the derivatives.
Exploration of Diverse Substituent Effects on Spectroscopic and Computational Properties
The introduction of various substituents to the this compound scaffold not only influences its biological activity but also alters its spectroscopic and computational properties. The study of these properties provides deeper insights into the molecule's structure, electronic distribution, and potential interactions with biological targets.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are essential for characterizing these derivatives. The specific signals and absorption bands in the spectra are directly affected by the electronic nature of the substituents. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can cause shifts in the NMR signals and changes in the IR stretching frequencies of nearby functional groups. While detailed spectroscopic data for each derivative is extensive, the characterization of novel scaffolds like 4-aryl-3,4-dihydro-2H-1,4-benzoxazines demonstrates how NMR (¹H and ¹³C), IR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structures of newly synthesized compounds. mdpi.com For instance, the IR spectra can confirm the presence of key functional groups, while NMR provides detailed information about the connectivity and chemical environment of atoms. mdpi.com
Computational studies, including in silico modeling, play a vital role in predicting the pharmacokinetic properties and potential metabolic fate of these compounds. For selected derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, in silico models have been used to evaluate properties such as gastrointestinal absorption and blood-brain barrier permeability. nih.gov These computational tools aid in the rational design of derivatives with improved drug-like properties. The "boiled-egg model" is one such in silico tool that has been used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives, helping to identify compounds with favorable oral absorption characteristics. mdpi.comresearchgate.net
The effect of substituents on spectroscopic properties is a well-established phenomenon. For example, in studies of other substituted aromatic compounds, it has been shown that electron-donating groups can cause a bathochromic (red) shift in the UV/Vis absorption and emission spectra. researchgate.net The antimicrobial activity of some compounds has also been correlated with Hammett's constant, which is a measure of the electron-donating or -withdrawing ability of a substituent. nih.gov While specific computational studies detailing the quantum mechanical properties of each this compound derivative are not yet widely published, the initial in silico ADME predictions highlight the importance of computational chemistry in the development of these compounds. researchgate.netnih.gov
Conclusion and Future Research Outlook
Identification of Knowledge Gaps and Unaddressed Research Questions
The current body of scientific literature reveals a significant knowledge gap concerning 3-[(4-Hydroxybenzoyl)amino]propanoic acid. The primary unanswered questions revolve around its intrinsic biological and chemical characteristics.
Key Knowledge Gaps:
Intrinsic Biological Activity: There is a lack of data on whether this compound possesses its own antimicrobial, anticancer, or antioxidant properties. The focus has been on its derivatives, leaving the parent compound's potential unassessed. nih.govnih.govresearchgate.netresearchgate.netmdpi.com
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown. Understanding these parameters is crucial for evaluating its potential as a therapeutic agent.
Mechanism of Action: For the bioactive derivatives, the precise molecular targets and mechanisms of action are still under investigation. mdpi.com Elucidating these for the parent compound is a fundamental step that remains to be taken.
Comparative Efficacy: A direct comparison of the biological activity of this compound with its more studied derivatives has not been performed. This would help in understanding the structure-activity relationships and the role of different functional groups.
Future Directions in Synthetic Methodology and Derivatization Strategies
Future research should initially focus on developing and optimizing synthetic routes to produce this compound in high yield and purity. While general methods for similar compounds exist, a dedicated study on its synthesis would be beneficial for facilitating further research. google.com
Building on the promising results from its derivatives, a systematic derivatization strategy for this compound should be a key focus. This would involve:
Exploring a wider range of functional group modifications: The success of hydrazone derivatives suggests that exploring other nitrogen-containing heterocycles could be fruitful. nih.govnih.govresearchgate.net
Introduction of different substituents on the phenyl ring: Investigating the effect of various electron-donating and electron-withdrawing groups on the 4-hydroxybenzoyl moiety could modulate the biological activity.
Chiral synthesis: The synthesis of optically active forms of the compound and its derivatives could lead to stereospecific interactions with biological targets, potentially enhancing efficacy and reducing off-target effects. google.com
Prognosis for Expanding the Fundamental Understanding of Biochemical Roles
The prognosis for expanding our understanding of the biochemical roles of this compound is promising, contingent on dedicated research efforts. The structural similarity to β-alanine, a non-proteogenic amino acid known to be a precursor to carnosine and to possess ergogenic and neuroprotective properties, provides a compelling rationale for investigation. nih.govmdpi.comresearchgate.net
Future studies should aim to:
Screen for a broad range of biological activities: Beyond antimicrobial and anticancer effects, the compound and its derivatives should be tested for anti-inflammatory, neuroprotective, and other potential therapeutic properties.
Utilize computational modeling: In silico studies can help predict the potential biological targets and guide the design of new derivatives with enhanced activity and selectivity. mdpi.com
Investigate its role as a potential metabolic precursor: Given its structure, it is worth exploring whether this compound can be metabolized in biological systems and what the resulting metabolites might be.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
